(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Pharmacokinetics and Metabolism
One study focused on the pharmacokinetics and metabolism of a structurally similar compound, highlighting its solubility enhancement for pharmaceutical use. This research explored how the compound is absorbed, metabolized, and excreted in humans, providing insights into its potential for drug formulation (Giachetti et al., 1996).
Drug Development and Therapeutic Applications
Novel Antiplatelet Agent
Research into the development of new therapeutic agents identified compounds with potential antiplatelet activity. These studies investigate the pharmacodynamics, pharmacokinetics, and safety profile of novel compounds, suggesting their utility in treating conditions like thrombosis or cardiovascular diseases (Moriwaki et al., 2000).
Exposure and Environmental Health
Environmental Exposure to Pesticides
Studies on the environmental exposure to various compounds, including pyrethroids, in preschool children highlight the importance of understanding how these substances are metabolized and the potential health impacts. Such research underscores the relevance of monitoring exposure to chemical agents, especially in vulnerable populations (Ueyama et al., 2022).
Properties
IUPAC Name |
(E)-4-[2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-7-8-3-2-6-11(8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBWJPFXMQANG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCCN1C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.